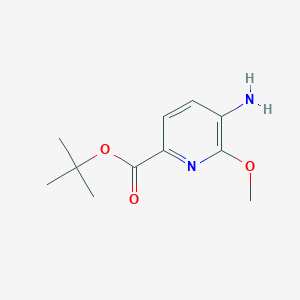

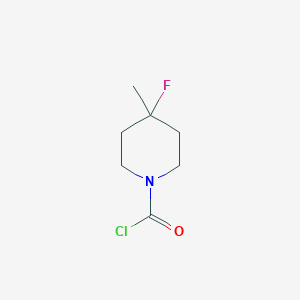

![molecular formula C14H16N4O2 B2791957 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-02-3](/img/structure/B2791957.png)

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been studied for its potential antimicrobial activity .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones has been improved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .Mecanismo De Acción

Target of Action

Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various kinases, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds have been found to inhibit the activity of their target kinases, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. These could include pathways related to cell growth and proliferation, apoptosis, and other cellular functions . The exact downstream effects would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of its target kinases, it could potentially disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation or induced apoptosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is its selectivity towards CDK4 and CDK6. This makes it a potential candidate for the development of targeted anticancer drugs with minimal side effects. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one. One potential direction is the development of novel derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential applications in the treatment of various types of cancer. Finally, the development of targeted drug delivery systems for this compound could further enhance its therapeutic potential.

Métodos De Síntesis

The synthesis of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one involves the reaction of 2-aminopyridine with cyclopropyl isocyanate in the presence of a solvent such as dimethylformamide. The resulting intermediate is then reacted with morpholine and an acid catalyst, such as trifluoroacetic acid, to yield this compound.

Aplicaciones Científicas De Investigación

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various kinases, including the cyclin-dependent kinase 4 (CDK4) and the cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. This makes this compound a potential candidate for the development of anticancer drugs.

Análisis Bioquímico

Biochemical Properties

8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one interacts with CDKs, inhibiting their activity . This interaction is likely to involve the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme .

Cellular Effects

The inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . It may also affect other cellular processes regulated by CDKs, such as transcription and DNA repair .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity . This can lead to changes in the phosphorylation status of CDK substrates, affecting their activity and function .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function are likely to be time-dependent, with prolonged exposure potentially leading to irreversible cell cycle arrest and cell death

Propiedades

IUPAC Name |

8-cyclopropyl-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZWSXFSUNFCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

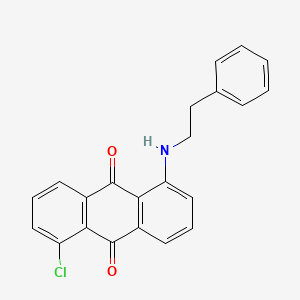

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)

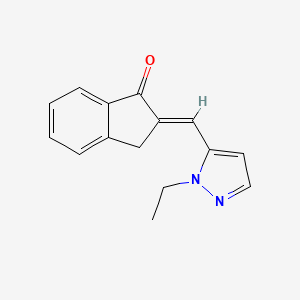

![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)

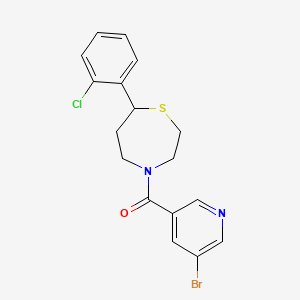

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)

![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)

![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)

![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)